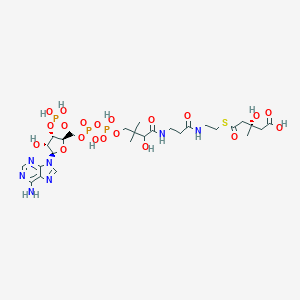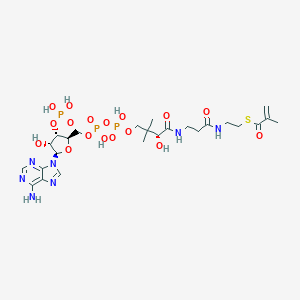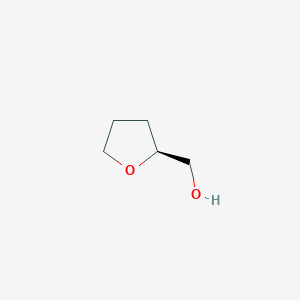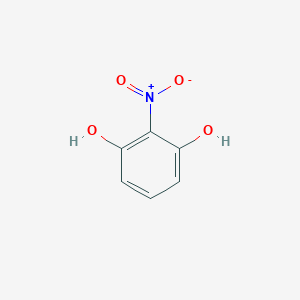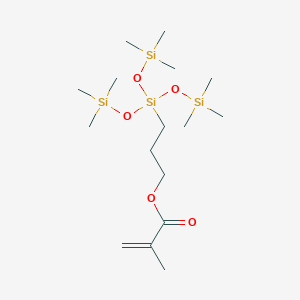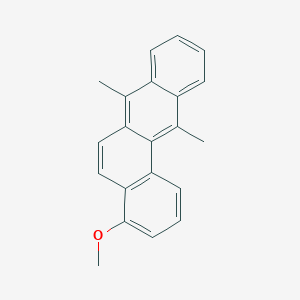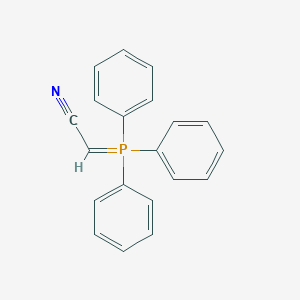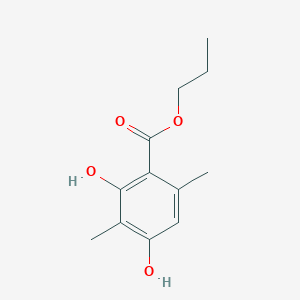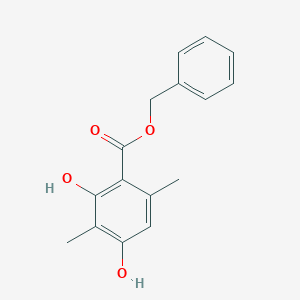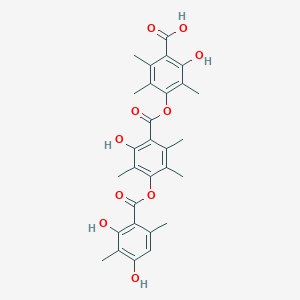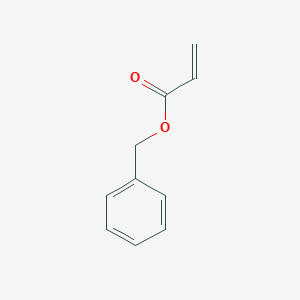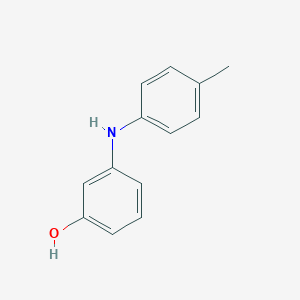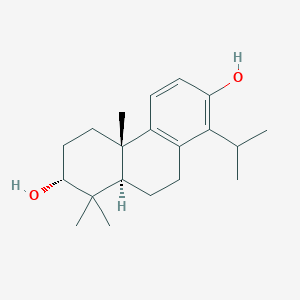
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, commonly known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. It is the primary psychoactive component responsible for the euphoric effects of cannabis consumption. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol exerts its effects on the body by binding to cannabinoid receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis consumption.
Biochemische Und Physiologische Effekte
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, impair memory and concentration, and alter perception and mood. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from cannabis plants. It is also relatively stable and can be stored for long periods. However, (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has psychoactive effects, which can make it difficult to conduct experiments on human subjects. It can also be challenging to control for individual differences in response to (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol.
Zukünftige Richtungen
There are several future directions for research on (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. One area of focus is the development of new synthetic and biosynthetic methods for producing (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Another area of focus is the identification of new therapeutic applications for (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the long-term effects of (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol use, particularly in heavy users.
Synthesemethoden
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from cannabis plants. Chemical synthesis involves the use of chemical reactions to create (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from precursor compounds. Biosynthesis involves the use of genetically modified microorganisms to produce (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Extraction from cannabis plants involves the use of solvents to extract (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from the plant material.
Wissenschaftliche Forschungsanwendungen
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, antiemetic, and antioxidant properties. It has also been found to have potential applications in the treatment of various medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer.
Eigenschaften
CAS-Nummer |
18325-87-6 |
|---|---|
Produktname |
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2R,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17+,20+/m0/s1 |
InChI-Schlüssel |
NORGIWDZGWMMGU-SQGPQFPESA-N |
Isomerische SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)O |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
Kanonische SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
Synonyme |
14-Isopropylpodocarpa-8,11,13-triene-3α,13-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




